molecular formula C15H16O3 B12122236 5-(1-Naphthyloxy)pentanoic acid CAS No. 101705-35-5

5-(1-Naphthyloxy)pentanoic acid

Cat. No.: B12122236
CAS No.: 101705-35-5
M. Wt: 244.28 g/mol
InChI Key: NFWHCRURWFRAHF-UHFFFAOYSA-N
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Description

5-(1-Naphthyloxy)pentanoic acid (CAS synonym: 5-naphthalen-1-ylpentanoic acid) is a carboxylic acid derivative featuring a naphthyloxy group attached to a pentanoic acid backbone. Its molecular formula is C₁₅H₁₆O₂, with a molar mass of 244.29 g/mol . The structure comprises a naphthalene ring linked via an oxygen atom to a five-carbon chain terminating in a carboxylic acid group.

Properties

CAS No.

101705-35-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-naphthalen-1-yloxypentanoic acid

InChI

InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17)

InChI Key

NFWHCRURWFRAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthyloxy)pentanoic acid typically involves the reaction of 1-naphthol with 5-bromopentanoic acid under basic conditions to form the ether linkage. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyloxy)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 1-naphthol and 5-pentanoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: 5-(1-Naphthyloxy)pentanol.

    Substitution: 1-Naphthol and 5-pentanoic acid.

Scientific Research Applications

5-(1-Naphthyloxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Naphthyloxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(1-Naphthyloxy)pentanoic acid with six structurally related pentanoic acid derivatives:

Compound Structural Features Molecular Formula Molar Mass (g/mol) Key Properties
5-(1-Naphthyloxy)pentanoic acid Naphthyloxy group, oxygen linker C₁₅H₁₆O₂ 244.29 Aromatic, moderate lipophilicity, potential for π-π interactions
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26) Thiazole ring, phenylacetamido substituent C₁₆H₁₇N₃O₃S 331.39 Polar due to amide/thiazole groups; possible pharmacological activity
5-(Phenylselanyl)pentanoic acid Selenium atom (Se) replacing oxygen, phenyl group C₁₁H₁₄O₂Se 265.19 Enhanced antioxidant potential; higher reactivity due to Se
5-[(2-Chlorophenyl)sulfanyl]pentanoic acid Sulfur (thioether) linker, chlorophenyl substituent C₁₁H₁₃ClO₂S 244.74 Increased lipophilicity; chlorine enhances electronic effects
Loxiglumide (CR 1505) Dichlorobenzoylamino and methoxypropylpentylamino groups C₂₂H₂₇Cl₂N₃O₄ 480.38 Cholecystokinin antagonist; ED₅₀ ~9–80 µmol/kg in pancreatitis models
5-(6-Hydroxy-7H-purine-8-ylthio)-2-(N-hydroxyformamido)pentanoic acid Purine-thio moiety, hydroxyformamido group C₁₃H₁₄N₆O₄S 350.35 Potential nucleic acid interactions; antiviral/anticancer applications
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)pentanoic acid Trifluoromethyl group, Boc-protected amine C₁₁H₁₆F₃NO₄ 295.25 Enhanced metabolic stability; fluorinated groups improve bioavailability

Pharmacological and Functional Differences

  • Bioactivity: Loxiglumide exhibits potent cholecystokinin antagonism, with demonstrated efficacy in experimental pancreatitis (ED₅₀ values: 9–80 µmol/kg) . 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid (from ) shows high affinity for the phencyclidine (PCP) receptor (Kd = 1.9–51.6 nM), correlating with CNS activity . Selenium-containing analogs (e.g., 5-(Phenylselanyl)pentanoic acid) may act as antioxidants due to selenium's redox activity .
  • Applications: Naphthyloxy derivatives are used in materials science for modifying silica nanoparticles, enhancing surface functionality . Thioether-linked compounds (e.g., 5-[(2-chlorophenyl)sulfanyl]pentanoic acid) serve as intermediates in organocatalysis or drug synthesis .
  • Toxicity and Stability: Limited toxicological data exist for 5-(1-Naphthyloxy)pentanoic acid, though related compounds (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) lack comprehensive toxicity profiles . Fluorinated derivatives (e.g., trifluoromethyl groups) improve metabolic stability but may introduce environmental persistence .

Key Research Findings

  • Synthetic Accessibility: 5-(1-Naphthyloxy)pentanoic acid is synthesized via ester hydrolysis, similar to compound 26 (91% yield) . Selenium analogs require NaBH₄-mediated reduction of diselenides, followed by nucleophilic substitution .
  • Structure-Activity Relationships (SAR) :

    • Replacing oxygen with sulfur/selenium increases lipophilicity and alters electronic properties, impacting receptor binding .
    • Aromatic substituents (naphthyl, phenyl) enhance π-stacking interactions, critical for materials science applications .

Biological Activity

5-(1-Naphthyloxy)pentanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activities, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Molecular Structure and Formula:

  • IUPAC Name: 5-(1-Naphthyloxy)pentanoic acid
  • Molecular Formula: C13H14O3
  • Molecular Weight: 218.25 g/mol

Antimicrobial Properties

Research indicates that 5-(1-Naphthyloxy)pentanoic acid exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing inhibition zones comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus15Similar to Ampicillin
Escherichia coli12Lower than Ciprofloxacin
Pseudomonas aeruginosa18Comparable to Gentamicin

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

5-(1-Naphthyloxy)pentanoic acid has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity.

The biological activity of 5-(1-Naphthyloxy)pentanoic acid is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis: Activation of caspases leads to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways: It may interfere with signaling pathways that promote tumor growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the naphthalene moiety significantly affect the biological activity of the compound. Compounds with longer alkyl chains or additional functional groups showed enhanced potency against specific targets.

Summary of Findings

The diverse biological activities of 5-(1-Naphthyloxy)pentanoic acid highlight its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for further research and development.

Key Points:

  • Exhibits significant antimicrobial activity against various bacterial strains.
  • Induces apoptosis in cancer cell lines, demonstrating potential anticancer effects.
  • Further studies are needed to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

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